N-(2,5-dimethoxyphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide
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Overview
Description
N-(2,5-dimethoxyphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide is a synthetic organic compound It is characterized by the presence of a dimethoxyphenyl group and a tetrachlorophenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: This can be achieved by reacting an appropriate amine with acetic anhydride or acetyl chloride under controlled conditions.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable precursor.
Attachment of the Tetrachlorophenoxy Group: The tetrachlorophenoxy group can be introduced via an etherification reaction using a tetrachlorophenol derivative.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide will depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethoxyphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide: can be compared with other acetamide derivatives or compounds containing similar functional groups.
Unique Features: The presence of both dimethoxyphenyl and tetrachlorophenoxy groups may impart unique chemical and biological properties to the compound.
List of Similar Compounds
- N-(2,5-dimethoxyphenyl)acetamide
- 2-(2,3,4,6-tetrachlorophenoxy)acetamide
- Other acetamide derivatives with substituted phenyl groups
Conclusion
This compound is a compound with potential applications in various scientific fields Its synthesis, chemical reactions, and mechanism of action are areas of interest for further research
Properties
CAS No. |
853314-32-6 |
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Molecular Formula |
C16H13Cl4NO4 |
Molecular Weight |
425.1 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide |
InChI |
InChI=1S/C16H13Cl4NO4/c1-23-8-3-4-12(24-2)11(5-8)21-13(22)7-25-16-10(18)6-9(17)14(19)15(16)20/h3-6H,7H2,1-2H3,(H,21,22) |
InChI Key |
UHNNBDBCVPBXOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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